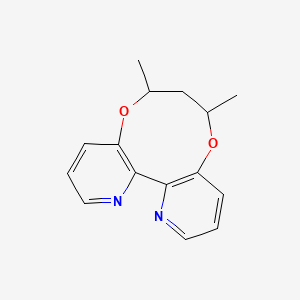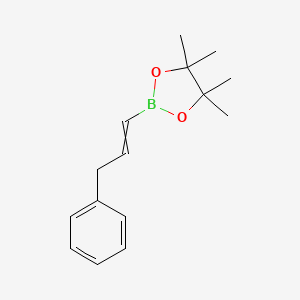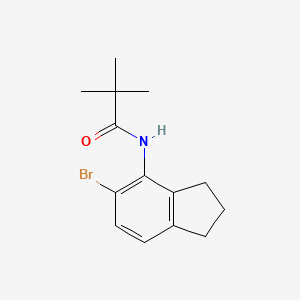
Zinc bacitracin; Bacitracin zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bacitracin, also known as bacitracin zinc salt, is a complex of bacitracin with zinc. Bacitracin is a mixture of related cyclic polypeptides produced by Bacillus licheniformis bacteria. The zinc complex enhances the stability and potency of bacitracin, making it a valuable antibiotic for topical applications. It is primarily used to prevent infections in minor cuts, scrapes, and burns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of zinc bacitracin involves the following steps:
Fermentation: Bacitracin is produced through the fermentation of Bacillus licheniformis.
Purification: The bacitracin is then purified from the fermentation broth.
Complexation with Zinc: An alkaline solution is added to the bacitracin solution, and the pH is adjusted to 8-11. Inorganic zinc is added to form the zinc salt, and the pH is adjusted to 5-7. The mixture is stirred for 1-2 hours and then allowed to stand for 5-10 hours.
Industrial Production Methods: The industrial production of zinc bacitracin follows similar steps but is optimized for large-scale operations. The process is designed to be efficient, with high purity and low energy consumption, making it suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc bacitracin undergoes various chemical reactions, including:
Complexation: Formation of the zinc complex with bacitracin.
Hydrolysis: Breakdown of the peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Alkaline Solutions: Used to adjust the pH during the preparation process.
Inorganic Zinc: Added to form the zinc complex.
Major Products Formed:
Zinc Bacitracin: The primary product formed from the reaction of bacitracin with zinc.
Applications De Recherche Scientifique
Zinc bacitracin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent to study peptide interactions and complexation with metals.
Biology: Employed in microbiological studies to distinguish between different strains of bacteria.
Medicine: Widely used as a topical antibiotic to prevent infections in minor wounds.
Industry: Incorporated into animal feed as a growth promoter and to prevent infections in livestock.
Mécanisme D'action
Zinc bacitracin exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to the cell wall precursors, preventing their incorporation into the cell wall and leading to cell lysis. The zinc complex enhances the stability and potency of bacitracin, making it more effective against susceptible bacteria .
Comparaison Avec Des Composés Similaires
Bacitracin: The non-zinc complex form of bacitracin, used similarly as a topical antibiotic.
Polymyxin B Sulfate: Another antibiotic used in combination with bacitracin in topical ointments.
Neomycin Sulfate: Often combined with bacitracin and polymyxin B in topical formulations.
Uniqueness of Zinc Bacitracin: Zinc bacitracin is unique due to its enhanced stability and potency compared to bacitracin alone. The addition of zinc not only improves its antimicrobial activity but also extends its shelf life, making it a preferred choice for topical applications .
Propriétés
Formule moléculaire |
C66H101N17O16SZn |
|---|---|
Poids moléculaire |
1486.1 g/mol |
Nom IUPAC |
zinc;4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2 |
Clé InChI |
NKULICGUDKGGRL-UHFFFAOYSA-L |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)


![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)

![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)

![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
